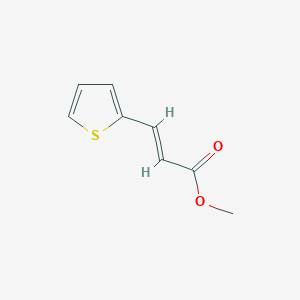
5-Amino-7-Azaindol
Übersicht
Beschreibung
5-Amino-7-azaindole (5-AA) is an organic compound that is part of a larger class of nitrogen-containing heterocyclic compounds known as azaindoles. 5-AA is a versatile building block for pharmaceuticals, organic materials, and other compounds. It is also an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 5-AA has a wide range of applications in the field of medicinal chemistry, and its derivatives are used in a variety of biological assays.
Wissenschaftliche Forschungsanwendungen
Metall-katalysierte Kreuzkupplungsreaktionen
Azaindole, einschließlich 5-Amino-7-Azaindol, können durch verschiedene Methoden erhalten werden, darunter solche, die metallkatalysierte Reaktionen beinhalten . Dieser Kern hat die wissenschaftliche Gemeinschaft aufgrund seiner herausfordernden Synthese und relevanten Bioaktivität fasziniert . Die bekannten Sonogashira-, Heck- und Suzuki-Kreuzkupplungen wurden bei der Synthese von Azaindolen eingesetzt .
Alkali-Amid-gesteuerte selektive Synthese
Es wurde eine neuartige Eintopfmethode zur selektiven Synthese von 7-Azaindolen und 7-Azaindolinen entwickelt, die durch Reaktionen zwischen dem leicht verfügbaren 2-Fluor-3-Methylpyridin und Arylaldehyden erzeugt werden können . Die Chemoselektivität ist Gegenionen-abhängig, wobei LiN(SiMe3)2 7-Azaindoline und KN(SiMe3)2 7-Azaindole liefert .
Photophysik
7-Azaindol führt in Alkoholen einen doppelten Protonentransfer aus . Das Ausmaß, in dem sich die nichtstrahlenden Prozesse in Alkoholen und Wasser unterscheiden, wurde diskutiert .
Design von Kinase-Inhibitoren
Das Azaindol-Gerüst, einschließlich this compound, wurde bei der Entwicklung von Kinase-Inhibitoren verwendet . PIM-Kinasen, von denen festgestellt wurde, dass sie in vielen hämatologischen Malignomen und soliden Tumoren hochreguliert sind, sind eines der Ziele .
Biologische Bewertung
This compound-Analoga wurden synthetisiert und biologisch bewertet
Wirkmechanismus
Target of Action
The primary targets of 5-Amino-7-azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
5-Amino-7-azaindole acts as a kinase inhibitor . It binds to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of proteins . This interaction with its targets leads to changes in the biochemical pathways within the cell .
Biochemical Pathways
The inhibition of protein kinases by 5-Amino-7-azaindole affects various biochemical pathways. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . The exact downstream effects depend on the specific kinases that are inhibited and the cellular context .
Pharmacokinetics
Azaindoles, in general, have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been found to have good bioavailability and can be finely tuned using the azaindole core instead of other bicyclic fused heterocycles .
Result of Action
The molecular and cellular effects of 5-Amino-7-azaindole’s action depend on the specific kinases it inhibits. In general, kinase inhibitors like 5-Amino-7-azaindole can halt cell division, induce cell differentiation, or trigger programmed cell death (apoptosis) . These effects make 5-Amino-7-azaindole a potential therapeutic agent for a variety of diseases .
Action Environment
The action, efficacy, and stability of 5-Amino-7-azaindole can be influenced by various environmental factors. These factors include the presence of other molecules, pH, temperature, and the specific cellular environment
Safety and Hazards
Zukünftige Richtungen
The azaindole chemical scaffold has attracted considerable interest in the field of drug discovery . Due to their powerful medicinal properties, the development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research . This may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .
Biochemische Analyse
Biochemical Properties
5-Amino-7-azaindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a key component in the design of SRC inhibitors, which are used for their antiproliferative and antioxidant activities . The nature of these interactions is complex and involves various biochemical and biophysical properties of the 5-Amino-7-azaindole molecule .
Cellular Effects
The effects of 5-Amino-7-azaindole on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have cytotoxic effects on human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) .
Molecular Mechanism
The mechanism of action of 5-Amino-7-azaindole is complex and operates at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with the key residues Tyr200 and Arg202 from the Q-motif rendered by π-interactions and hydrogen bonds within the binding pocket of the DDX3 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5-Amino-7-azaindole can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Amino-7-azaindole vary with different dosages in animal models. For instance, a study using 5F-MDMB-P7AICA, a synthetic cannabinoid based on the 7-azaindole core, showed significant decrease in angiogenesis at a higher dose of 20 µM compared to a lower dose of 10 µM .
Metabolic Pathways
5-Amino-7-azaindole is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBENCHEUFMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471009 | |
| Record name | 5-Amino-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100960-07-4 | |
| Record name | 5-Amino-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reported synthesis of 5-Amino-7-azaindole?
A1: The research presents a significantly improved and practical method for synthesizing 5-Amino-7-azaindole. [, ] This is crucial because previous methods were likely inefficient or yielded unsatisfactory results, hindering further research and potential applications of this compound. The new method boasts a 66% overall yield, a considerable improvement, and utilizes a microwave-assisted heteroannulation reaction of a pyridine alkyne as the key step. [, ] This makes the compound more accessible for future investigations into its properties and potential uses.
Q2: What types of reactions could 5-Amino-7-azaindole be used for?
A2: While the provided research focuses on the synthesis of 5-Amino-7-azaindole, its structure suggests potential applications in various chemical reactions. [, ] The presence of both a primary amine and a nitrogen atom in the aromatic system hints at its potential as a versatile building block in heterocyclic chemistry. Further research is needed to explore its reactivity and potential as a reagent in various chemical transformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



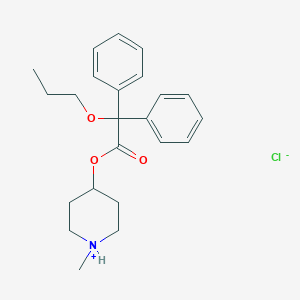


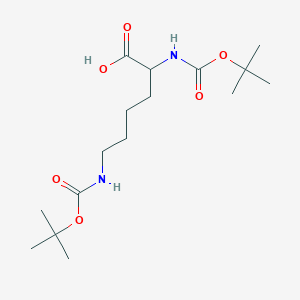
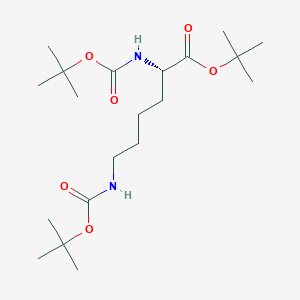
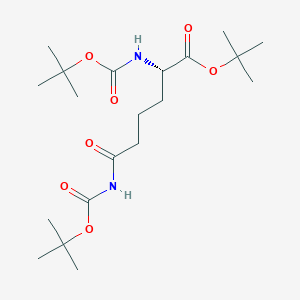


![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)

